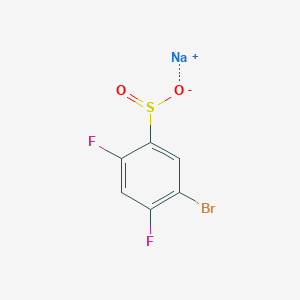
Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrF2NaO2S and a molecular weight of 279.03 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2,4-difluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, often using automated systems to maintain consistency and purity. The compound is then purified through crystallization or other separation techniques to achieve the required specifications for industrial use .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate has several applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which sodium 5-bromo-2,4-difluorobenzene-1-sulfinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to sodium 5-bromo-2,4-difluorobenzene-1-sulfinate include:
- Sodium 5-bromo-2,4-difluorobenzene-1-sulfonate
- Sodium 5-chloro-2,4-difluorobenzene-1-sulfinate
- Sodium 5-iodo-2,4-difluorobenzene-1-sulfinate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of bromine and fluorine atoms, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions .
Biological Activity
Sodium 5-bromo-2,4-difluorobenzene-1-sulfinate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and safety.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonate group. This unique structure contributes to its reactivity and biological properties.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.
Potential Targets:
- Dopamine Receptors : It may modulate dopamine neurotransmission, impacting conditions such as Parkinson's disease and schizophrenia.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial pathogens, suggesting potential for antibiotic applications.
Antimicrobial Effects
Recent studies have examined the antimicrobial properties of this compound. In vitro tests indicate that it exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Escherichia coli | 15.6 µg/mL |
| Candida albicans | 31.1 µg/mL |
These results suggest that the compound may serve as a potent antimicrobial agent, particularly against resistant strains like MRSA .
Neuropharmacological Activity
The compound's potential effects on the central nervous system have been explored through animal models. Initial findings indicate that it may enhance dopaminergic signaling, which could be beneficial in treating neurodegenerative diseases.
| Dosage (mg/kg) | Effect Observed |
|---|---|
| 5 | Modulation of neurotransmission |
| 10 | Reduced symptoms in Parkinsonian models |
| 20 | Increased neuroprotective effects |
These results highlight its potential as a therapeutic agent for neurological disorders.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Antimicrobial Efficacy :
- Neuroprotective Study :
- Pharmacokinetic Analysis :
Properties
Molecular Formula |
C6H2BrF2NaO2S |
|---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
sodium;5-bromo-2,4-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrF2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
BFMBSSNYVFKZTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















